(S)-8-amino-7-oxononanoic acid hydrochloride
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Overview
Description
This would typically include the compound’s chemical formula, its IUPAC name, and its common uses or roles in biological systems or industrial processes .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This would involve discussing the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility in various solvents, and specific rotation .Scientific Research Applications
Leukotriene-A4 Hydrolase Inhibition : The amino acid is isolated from Streptomyces diastaticus and shows potential as an inhibitor of leukotriene-A4 hydrolase, a key enzyme in inflammatory mediator leukotriene-B4 biosynthesis, suggesting its potential in anti-inflammatory drug research (Parnas et al., 1996).
Genetic Incorporation in Proteins : This compound has been genetically incorporated into proteins in Escherichia coli, demonstrating its utility in site-specific protein modifications, which is crucial for biomedical applications (Huang et al., 2010).
Potential Drug Target in Mycobacterium tuberculosis : The compound is involved in the inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis, indicating its potential as a target for antimycobacterial drugs (Mann et al., 2009).
Mechanistic Studies in Biosynthesis : Research has been conducted on the mechanism of 8-amino-7-oxononanoate synthase, an enzyme using this compound, providing insights into biotin biosynthesis, a crucial metabolic process (Webster et al., 2000).
Inhibition of alpha-oxamine Synthases : Studies on the irreversible inhibition of 8-amino-7-oxononanoate synthase by trifluoroalanine provide insights into enzyme mechanisms, which are important for understanding metabolic pathways (Alexeev et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(8S)-8-amino-7-oxononanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPOLJARQCHVLY-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCCCCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)CCCCCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704278 |
Source
|
Record name | (8S)-8-Amino-7-oxononanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-8-amino-7-oxononanoic acid hydrochloride | |
CAS RN |
177408-66-1 |
Source
|
Record name | (8S)-8-Amino-7-oxononanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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